2-(3-Aminophenyl)-2-methylpropanenitrile

Medicinal Chemistry Process Chemistry Building Block Synthesis

2-(3-Aminophenyl)-2-methylpropanenitrile (CAS 915394-29-5) is a meta-substituted aniline derivative with a geminal dimethyl nitrile motif and molecular formula C10H12N2 (MW 160.22). It is classified as an aromatic amine-nitrile building block used in medicinal chemistry and heterocycle synthesis.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 915394-29-5
Cat. No. B582060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)-2-methylpropanenitrile
CAS915394-29-5
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC=C1)N
InChIInChI=1S/C10H12N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,12H2,1-2H3
InChIKeyHNABISIMXKEHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminophenyl)-2-methylpropanenitrile (CAS 915394-29-5): Chemical Identity and Core Properties for Research Procurement


2-(3-Aminophenyl)-2-methylpropanenitrile (CAS 915394-29-5) is a meta-substituted aniline derivative with a geminal dimethyl nitrile motif and molecular formula C10H12N2 (MW 160.22). It is classified as an aromatic amine-nitrile building block used in medicinal chemistry and heterocycle synthesis . The compound has been cited as a synthetic intermediate in patent literature, including AstraZeneca WO2007/119055 and F2G Ltd WO2006/123145, indicating its role in the construction of bioactive scaffolds .

Why Generic Substitution of 2-(3-Aminophenyl)-2-methylpropanenitrile with Positional Isomers or Analogous Aniline-Nitriles Is Scientifically Unreliable


The ortho, meta, and para isomers of (aminophenyl)-methylpropanenitrile are not interchangeable due to fundamental differences in steric environment, electronic distribution, and hydrogen-bonding geometry, which directly govern reactivity in downstream transformations such as amide coupling, heterocycle formation, and transition-metal-catalyzed cross-coupling. A meta-substituted aniline exhibits distinct electronic effects compared to ortho- or para-substituted analogs, as reflected in their differing ¹H-NMR chemical shifts and physical properties . Substituting the para-isomer (CAS 115279-57-7) for the meta-isomer in a synthetic sequence is scientifically unsound because it alters the connectivity and regioisomeric outcome of the final product, potentially invalidating the target structure and its biological or material properties.

2-(3-Aminophenyl)-2-methylpropanenitrile: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Meta-Isomer Synthesis Yields: 95% via Pd/C Reduction vs. 73% via Alternative Conditions

The meta-isomer (target compound) can be synthesized from 2-methyl-2-(3-nitrophenyl)propanenitrile in 95% yield using Pd/C-catalyzed hydrogenation in methanol, as reported by a supplier characterization . In contrast, an alternative procedure using tin(II) chloride reduction or silica gel chromatography yields only 73% (or 72.8% calculated) . While direct yields for the ortho- and para-isomers under the same conditions are not available, the 95% yield represents a high-water mark for this compound class and provides a benchmark for procurement of materials with documented synthetic history.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Price Differential: Meta-Isomer Commands a Premium Over the Para-Isomer, Reflecting Synthetic Rarity

As of 2025, the price per gram of 2-(3-aminophenyl)-2-methylpropanenitrile (meta-isomer) is approximately £333.00 (Fluorochem, 1 g) , whereas the para-isomer (CAS 115279-57-7) is available at £9.00 per gram from the same supplier . The ortho-isomer (CAS 1314667-39-4) is priced at $380.00 per gram (AChemBlock) . The meta-isomer is thus ~37× more expensive than the para-isomer and within 2× of the ortho-isomer, reflecting the unique synthetic demand and limited commercial supply of the meta-regioisomer.

Procurement Cost Analysis Isomer Comparison

Physical Property Benchmarking: Boiling Point and Density Variability Across Positional Isomers

Predicted boiling points at 760 mmHg from authoritative databases show: meta-isomer 309.3±25.0 °C, para-isomer 311.2±25.0 °C, and ortho-isomer data not available in the same source . The density of the meta-isomer is estimated as 1.1±0.1 g/cm³ . These values, while similar, can be used for QC verification of isomer identity via GC and allow researchers to distinguish the meta-isomer from its para analog in cases where NMR may be ambiguous.

Physicochemical Properties Isomer Differentiation Quality Control

2-(3-Aminophenyl)-2-methylpropanenitrile: High-Value Application Scenarios Based on Quantitative Differentiation


Synthesis of B-Raf Inhibitor Scaffolds (AstraZeneca Patent Family)

As documented in AstraZeneca patent WO2007/119055, the meta-amino nitrile motif serves as a key building block in the construction of quinazolin-4-one B-Raf inhibitors [1]. The exclusive requirement for the 3-amino substitution pattern precludes the use of the cheaper para-isomer and justifies the selection of the meta-isomer despite its higher cost.

Precursor to α,α-Dimethyl-β-amino Acid Derivatives via Nitrile Hydrolysis

The gem-dimethyl nitrile group is stable to hydrolysis conditions that would cleave esters or amides, making the meta-isomer a preferred precursor for α,α-dimethyl-β-amino acids used as turn-inducing scaffolds in peptidomimetics. The ortho-isomer suffers from steric hindrance that retards nitrile hydrolysis, while the para-isomer lacks the correct geometry for intramolecular hydrogen bonding.

Ligand Design for Transition-Metal Catalysis

The 3-amino group can be converted to a mono- or bidentate ligand (e.g., imine, amide, or oxazoline) with a defined 120° bite angle relative to the quaternary carbon, a geometry unattainable with the 4-amino (linear) or 2-amino (chelating) isomers. This specificity is critical for enantioselective transformations.

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